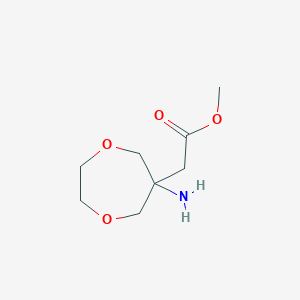![molecular formula C10H11ClN2S B13303807 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable chloropyrimidine derivative. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(Butan-2-yl)-4-aminothieno[2,3-d]pyrimidine, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with potential anticancer activity.
Quinazoline: Widely studied for its role in cancer therapy as an epidermal growth factor receptor (EGFR) inhibitor.
Uniqueness
2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific thieno[2,3-d]pyrimidine scaffold, which provides distinct electronic and steric properties. These properties can lead to selective binding to certain protein kinases, making it a valuable compound in targeted cancer therapy .
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
2-butan-2-yl-4-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-3-6(2)9-12-8(11)7-4-5-14-10(7)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
UZWBCUZNRMQDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)
![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)

![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)


![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)

